6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and energy metabolism, which are crucial for the survival and growth of Mtb.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were predicted in silico . .
Result of Action
The compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . , suggesting a selective inhibition of Mtb.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the condensation of 4-fluorobenzaldehyde with a suitable thiazole precursor under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
- 6-(4-bromophenyl)-2-[(4-bromophenyl)methyl]imidazo[2,1-b][1,3]thiazole
Uniqueness
The presence of fluorine atoms in 6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can enhance its lipophilicity and metabolic stability compared to its chloro- and bromo-substituted analogs. This can result in improved biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2S/c19-14-5-1-12(2-6-14)9-16-10-22-11-17(21-18(22)23-16)13-3-7-15(20)8-4-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZODLBTJRFEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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